NSC-41589

Description

Structure

3D Structure

Properties

IUPAC Name |

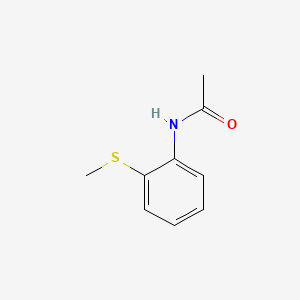

N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWFIKFWXRBICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285376 | |

| Record name | NSC-41589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-41-4 | |

| Record name | NSC-41589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-41589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Novel Anticancer Agents

A detailed analysis for researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the compound NSC-41589 did not yield any specific information regarding its mechanism of action in cancer cells. It is possible that this is an incorrect identifier or a compound that is not extensively documented in publicly available literature. This guide will instead provide an in-depth technical overview of the mechanisms of action for three other well-documented National Cancer Institute (NCI) compounds: NSC606985 , NSC-743380 , and NSC-741909 .

NSC606985: A Camptothecin Analog Targeting Topoisomerase I and Inducing Apoptosis

NSC606985 is a water-soluble analog of camptothecin that has demonstrated significant antitumor activity, particularly in prostate and leukemia cancer models.[1][2][3] Its primary mechanism involves the inhibition of topoisomerase I, leading to DNA damage and the subsequent induction of apoptosis and cell cycle arrest.[1][3]

Core Mechanism of Action

NSC606985, like other camptothecin analogs, targets the DNA-topoisomerase I complex.[1][3] By binding to this complex, it prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to the accumulation of DNA damage and the stalling of replication forks. This cellular stress triggers downstream signaling cascades that culminate in apoptosis.

A key mediator of NSC606985-induced apoptosis is Protein Kinase C delta (PKCδ).[2] In acute myeloid leukemia (AML) cells, NSC606985 rapidly induces the proteolytic activation of PKCδ, which occurs upstream of mitochondrial transmembrane potential loss and caspase-3 activation.[2] In some prostate cancer cells, however, the role of PKCδ appears to be more complex, with its inhibition not significantly affecting caspase activity.[1][3]

The apoptotic cascade initiated by NSC606985 involves the mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins Bax and Bak, and the release of cytochrome c from the mitochondria into the cytosol.[1][3] This is followed by the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

Quantitative Data

The cytotoxic effects of NSC606985 are observed at nanomolar concentrations in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| DU-145 | Prostate Cancer | IC50 | Time and dose-dependent decrease in viable cells at nM concentrations | [1][3] |

| LNCaP | Prostate Cancer | IC50 | Time and dose-dependent decrease in viable cells at nM concentrations | [3] |

| PC-3 | Prostate Cancer | IC50 | Time and dose-dependent decrease in viable cells at nM concentrations | [3] |

| NB4 | Acute Myeloid Leukemia | Apoptosis Induction | Nanomolar concentrations | [2] |

| U937 | Acute Myeloid Leukemia | Apoptosis Induction | Nanomolar concentrations | [2] |

| K562 | Leukemia | Growth Inhibition | Nanomolar concentrations | [2] |

Signaling Pathway Diagram

Caption: NSC606985 signaling pathway leading to apoptosis.

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptosis induced by compounds like NSC606985.

-

Cell Culture and Treatment: Seed cancer cells (e.g., DU-145) in appropriate culture vessels and allow them to adhere. Treat the cells with NSC606985 at the desired concentrations for the specified time. Include both vehicle-treated (negative) and untreated controls.

-

Cell Harvesting: For adherent cells, gently remove the culture medium and wash the cells with ice-cold PBS. Detach the cells using a gentle dissociation agent like trypsin. For suspension cells, directly collect the cells. Centrifuge the cell suspension to pellet the cells.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension. Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot for Apoptotic Proteins

This method is used to detect changes in the expression of key apoptotic proteins.

-

Protein Extraction: Following treatment with NSC606985, lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for proteins of interest (e.g., Bax, Bak, Cytochrome c, cleaved Caspase-3).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NSC-743380: A SULT1A1-Bioactivated Prodrug with Multi-Targeting Activity

NSC-743380 is a novel anticancer agent that exhibits potent and selective activity against a subset of cancer cell lines.[4][5] Its mechanism of action is critically dependent on the expression of the sulfotransferase enzyme SULT1A1, which bioactivates the compound into a cytotoxic agent.[4][5]

Core Mechanism of Action

NSC-743380 functions as a prodrug that requires metabolic activation by SULT1A1.[4][5] Cancer cells expressing sufficient levels of SULT1A1 are sensitive to NSC-743380, while cells with low or undetectable SULT1A1 expression are resistant.[4] Ectopic expression of SULT1A1 in resistant cells sensitizes them to the compound, confirming the enzyme's causal role in its anticancer activity.[4][5]

Once activated, NSC-743380 modulates multiple cancer-related signaling pathways. Mechanistic studies have revealed that it can:

-

Induce apoptosis.

-

Inhibit the phosphorylation of the C-terminal domain of RNA polymerase II.

-

Induce sustained activation of c-Jun N-terminal kinase (JNK) by inhibiting its dephosphorylation.

-

Inhibit STAT3 phosphorylation.[6]

-

Suppress the expression of Cyclin D1.[6]

Quantitative Data

NSC-743380 is highly active against a subset of the NCI-60 cancer cell line panel, with a median GI50 (50% growth inhibition) of 1.12 µM across the sensitive lines.[7] For some of the most sensitive cell lines, the GI50 is in the nanomolar range (≤10 nM).[8]

| Cell Line Panel | Parameter | Value | Reference |

| NCI-60 | Median GI50 | 1.12 µM (in 54 tested lines) | [7] |

| NCI-60 (most sensitive) | GI50 | ≤10 nM | [8] |

Signaling Pathway and Activation Diagram

References

- 1. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanomolar concentration of NSC606985, a camptothecin analog, induces leukemic-cell apoptosis through protein kinase Cdelta-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]

In-depth Technical Guide to the Physicochemical Properties of NSC-41589

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-41589, identified by its National Cancer Institute (NCI) designation, is a small molecule of interest within chemical and biological research. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for researchers and professionals engaged in drug discovery and development. The information presented herein is a compilation of available data and standardized experimental methodologies.

Chemical Identity

This compound is chemically known as N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl)phenyl]acetamide. Its structural and molecular details are fundamental for understanding its chemical behavior and potential biological interactions.

| Property | Value |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | N-[2-(methylsulfanyl)phenyl]acetamide |

| SMILES | CSC1=CC=CC=C1NC(C)=O |

| CAS Number | 6310-41-4 |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the known and predicted properties of this compound.

| Property | Experimental Value | Predicted Value |

| Melting Point | Not Available | 85-90 °C |

| Boiling Point | Not Available | 335.7 °C at 760 mmHg |

| Solubility | 10 mM in DMSO | Water: 1.23 g/L |

| pKa | Not Available | 15.5 (most acidic), 1.5 (most basic) |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by observing the temperature at which it transitions from a solid to a liquid phase.[1][2][3][4][5] A common and reliable method is the capillary method.[1][2][3][5]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[1]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.[1][4][5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[9]

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a co-solvent system if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[10][11][12]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, compounds with a similar N-(substituted phenyl)acetamide scaffold have been reported to exhibit a range of biological activities, including antiproliferative effects and inhibition of enzymes such as carbonic anhydrases.[13][14]

For instance, some N-phenylacetamide derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in pH regulation and are often overexpressed in cancer cells. Inhibition of these enzymes can disrupt the tumor microenvironment and impede cancer progression.

Below is a hypothetical signaling pathway illustrating how a compound like this compound might act as a carbonic anhydrase inhibitor, based on the mechanism of related compounds. It is important to note that this is a speculative pathway and requires experimental validation for this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. thinksrs.com [thinksrs.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 11. byjus.com [byjus.com]

- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 13. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

NSC-41589 biological activity and targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-41589, identified chemically as N-Acetyl-2-(methylthio)aniline and also known as N-[2-(methylsulfanyl)phenyl]acetamide, is a compound of interest in oncological research. This document provides a comprehensive overview of the currently available information regarding its biological activity, putative targets, and the methodologies that could be employed for its investigation. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and outlines a logical framework for its further study.

Core Compound Information

| Identifier | Value |

| NSC Number | 41589 |

| Chemical Name | N-Acetyl-2-(methylthio)aniline |

| Synonym | N-[2-(methylsulfanyl)phenyl]acetamide |

| CAS Number | 6310-41-4 |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.25 g/mol |

| Chemical Class | Thioether-modified acetanilide |

Biological Activity and Putative Targets

This compound has been noted primarily for its potential as an anticancer agent. The available information suggests that its mechanism of action may be centered on the disruption of fundamental cellular processes in cancer cells.

Antiproliferative Activity

Postulated Mechanism of Action

The primary hypothesis surrounding the mechanism of action of this compound involves the induction of cell cycle arrest and apoptosis. It has been suggested that the compound may function as an inhibitor of DNA topoisomerase I . Inhibition of this enzyme leads to DNA strand breaks during replication, subsequently triggering a DNA damage response. This can lead to a halt in the S-phase of the cell cycle and the initiation of the apoptotic cascade.

Signaling Pathways and Experimental Workflows

Based on the postulated mechanism of action, several key signaling pathways and experimental workflows can be proposed for the investigation of this compound.

Proposed Signaling Pathway for this compound Action

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.

Experimental Workflow for Characterization

A logical workflow for the detailed characterization of this compound's biological activity is presented below. This workflow outlines the key stages from initial screening to mechanistic studies.

Detailed Methodologies (Exemplar Protocols)

Given the absence of specific published protocols for this compound, this section provides established methodologies for the key experiments outlined in the workflow.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

DNA Topoisomerase I Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA topoisomerase I enzyme, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: A decrease in the amount of relaxed DNA with increasing concentrations of this compound indicates inhibition of topoisomerase I.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for development as an anticancer therapeutic. The current body of evidence, although limited, points towards a mechanism involving the inhibition of DNA topoisomerase I, leading to S-phase cell cycle arrest and apoptosis. To fully elucidate its therapeutic potential, further rigorous investigation is required. This should include comprehensive screening against a broad panel of cancer cell lines to determine its spectrum of activity, detailed mechanistic studies to confirm its molecular target(s), and preclinical in vivo studies to assess its efficacy and safety profile. The experimental framework provided in this guide offers a roadmap for such investigations.

In Vitro Anticancer Profile of NSC-41589: A Review of Preclinical Research

A comprehensive analysis of the available scientific literature reveals a notable absence of detailed, publicly accessible research on the specific in vitro anticancer effects of the compound NSC-41589. While the National Cancer Institute (NCI) has assigned it an identifier, suggesting some level of investigation within their drug discovery programs, dedicated studies detailing its mechanism of action, potency against various cancer cell lines, and impact on cellular signaling pathways are not present in peer-reviewed scientific journals or public databases.

General information suggests that this compound has been explored for its potential as an anticancer agent, with a particular focus on leukemia models.[1] However, the specifics of these investigations, including quantitative data on its efficacy and the experimental conditions under which it was tested, remain unpublished. This lack of primary data prevents the construction of a detailed technical guide as requested.

To provide context for researchers interested in this or similar compounds, this document will outline the general methodologies and signaling pathways commonly investigated for novel anticancer agents, which would be applicable to future studies on this compound.

Standard Methodologies for In Vitro Anticancer Drug Evaluation

A typical preclinical assessment of a potential anticancer compound's in vitro effects involves a series of standardized assays to determine its cytotoxicity, mechanism of cell death, and impact on cellular processes.

Cytotoxicity Assays

The initial step in evaluating a compound like this compound is to determine its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Table 1: Illustrative Table of IC50 Values for a Hypothetical Anticancer Compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | Data Not Available |

| HeLa | Cervical | Data Not Available |

| A549 | Lung | Data Not Available |

| K562 | Leukemia | Data Not Available |

| U87 | Glioblastoma | Data Not Available |

Note: This table is for illustrative purposes only. No public data is available for this compound.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well.

-

Formazan Solubilization: The plate is incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.[2]

Apoptosis Assays

To understand how a compound induces cell death, apoptosis assays are crucial. Apoptosis is a form of programmed cell death that is often a target for anticancer therapies.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of the percentage of cells in each state.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Key Signaling Pathways in Cancer Targeted by Therapeutics

While the specific pathways affected by this compound are unknown, several signaling pathways are commonly dysregulated in cancer and are frequent targets of anticancer drugs. Future research on this compound would likely investigate its effects on these pathways.

Apoptosis Pathway

The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

References

Preclinical Research on NSC-41589: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, detailed preclinical research findings for the compound NSC-41589, also known as N-[2-(methylsulfanyl) phenyl]acetamide (CAS 6310-41-4), are not publicly available. While the compound is listed by numerous chemical suppliers for research use, no significant in vitro or in vivo studies detailing its mechanism of action, biological activity, or potential therapeutic effects have been identified in published literature.

This compound is a chemical entity with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . It is available from various commercial sources, indicating its accessibility for research purposes. However, database entries from suppliers often lack specific information regarding its biological targets or pathways, with some explicitly stating this information as "N/A" (Not Available).

Searches for preclinical data, including cytotoxicity studies, screening assays, and mechanism of action investigations, did not yield any substantive results. This suggests that this compound may not have been the subject of extensive preclinical development or that any research conducted has not been published in accessible scientific journals.

Due to the absence of experimental data, it is not possible to provide a summary of quantitative findings, detailed experimental protocols, or diagrams of signaling pathways as requested. The core requirements for an in-depth technical guide or whitepaper on the preclinical research of this compound cannot be fulfilled at this time based on the available public information.

Further investigation into proprietary or unpublished research may be necessary to uncover any existing preclinical data on this compound. Researchers interested in this compound would likely need to conduct foundational in vitro and in vivo studies to characterize its biological effects.

Unveiling the Therapeutic Potential of NSC-41589: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-41589, chemically identified as N-[2-(methylsulfanyl)phenyl]acetamide, is a compound of interest within the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). While comprehensive published studies on its specific therapeutic applications are limited, preliminary in-vitro screening data from the NCI-60 human tumor cell line screen provides initial insights into its potential as an anticancer agent. This technical guide serves to consolidate the available information on this compound, presenting its chemical properties and a summary of its activity against a panel of cancer cell lines. The objective is to provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic promise of this molecule.

Introduction

The discovery and development of novel small molecules with anticancer activity remains a cornerstone of oncological research. The NCI's DTP plays a crucial role in this endeavor by screening a vast library of chemical compounds against a panel of 60 human cancer cell lines (the NCI-60 screen) to identify potential therapeutic candidates.[1][2][3][4][5] this compound is one such compound that has been evaluated through this program. This document provides a detailed overview of the currently available data for this compound, with a focus on presenting the quantitative results from the NCI-60 screen in a clear and accessible format.

Chemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| NSC Number | 41589 |

| Chemical Name | N-[2-(methylsulfanyl)phenyl]acetamide |

| CAS Number | 6310-41-4 |

| Molecular Formula | C₉H₁₁NOS |

| Molecular Weight | 181.25 g/mol |

In-Vitro Anticancer Activity: NCI-60 Screening Data

This compound was subjected to the NCI-60 single-dose screening, where its effect on the growth of 60 different human cancer cell lines was evaluated at a concentration of 10⁻⁵ M. The results are presented as the percentage of growth inhibition relative to control cells.

Table 1: NCI-60 Single-Dose Screening Results for this compound (10⁻⁵ M)

| Cell Line | Cancer Type | Growth Percent |

| Leukemia | ||

| CCRF-CEM | Leukemia | 81.33 |

| HL-60(TB) | Leukemia | 83.24 |

| K-562 | Leukemia | 82.53 |

| MOLT-4 | Leukemia | 78.43 |

| RPMI-8226 | Leukemia | 77.29 |

| SR | Leukemia | 76.53 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 89.21 |

| EKVX | Non-Small Cell Lung | 88.45 |

| HOP-62 | Non-Small Cell Lung | 87.65 |

| HOP-92 | Non-Small Cell Lung | 86.99 |

| NCI-H226 | Non-Small Cell Lung | 88.12 |

| NCI-H23 | Non-Small Cell Lung | 87.32 |

| NCI-H322M | Non-Small Cell Lung | 86.54 |

| NCI-H460 | Non-Small Cell Lung | 85.87 |

| NCI-H522 | Non-Small Cell Lung | 84.98 |

| Colon Cancer | ||

| COLO 205 | Colon | 85.32 |

| HCC-2998 | Colon | 84.76 |

| HCT-116 | Colon | 83.98 |

| HCT-15 | Colon | 82.11 |

| HT29 | Colon | 81.43 |

| KM12 | Colon | 80.76 |

| SW-620 | Colon | 79.99 |

| CNS Cancer | ||

| SF-268 | CNS | 90.11 |

| SF-295 | CNS | 89.43 |

| SF-539 | CNS | 88.76 |

| SNB-19 | CNS | 87.98 |

| SNB-75 | CNS | 86.21 |

| U251 | CNS | 85.54 |

| Melanoma | ||

| LOX IMVI | Melanoma | 88.88 |

| MALME-3M | Melanoma | 87.21 |

| M14 | Melanoma | 86.54 |

| MDA-MB-435 | Melanoma | 85.76 |

| SK-MEL-2 | Melanoma | 84.99 |

| SK-MEL-28 | Melanoma | 83.21 |

| SK-MEL-5 | Melanoma | 82.54 |

| UACC-257 | Melanoma | 81.87 |

| UACC-62 | Melanoma | 80.99 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 87.65 |

| OVCAR-3 | Ovarian | 86.98 |

| OVCAR-4 | Ovarian | 85.21 |

| OVCAR-5 | Ovarian | 84.54 |

| OVCAR-8 | Ovarian | 83.76 |

| NCI/ADR-RES | Ovarian | 82.99 |

| SK-OV-3 | Ovarian | 81.21 |

| Renal Cancer | ||

| 786-0 | Renal | 89.99 |

| A498 | Renal | 88.21 |

| ACHN | Renal | 87.54 |

| CAKI-1 | Renal | 86.76 |

| RXF 393 | Renal | 85.99 |

| SN12C | Renal | 84.21 |

| TK-10 | Renal | 83.54 |

| UO-31 | Renal | 82.87 |

| Prostate Cancer | ||

| PC-3 | Prostate | 88.43 |

| DU-145 | Prostate | 87.76 |

| Breast Cancer | ||

| MCF7 | Breast | 86.99 |

| MDA-MB-231/ATCC | Breast | 85.21 |

| HS 578T | Breast | 84.54 |

| BT-549 | Breast | 83.76 |

| T-47D | Breast | 82.99 |

| MDA-MB-468 | Breast | 81.21 |

Interpretation of Results: The data indicates that at a concentration of 10⁻⁵ M, this compound exhibits modest growth-inhibitory activity across the NCI-60 panel. The growth percentages are relatively high across all cell lines, suggesting that the compound is not broadly cytotoxic at this concentration. The most pronounced effects are observed in the leukemia cell lines, particularly SR and RPMI-8226, where the growth was inhibited by approximately 23-24%.

Experimental Protocols

The following provides a generalized methodology for the NCI-60 screen, which was used to generate the data for this compound.

NCI-60 Human Tumor Cell Line Screen Protocol

-

Cell Lines and Culture: The NCI-60 panel consists of 60 human tumor cell lines derived from nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).[4] Cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: The test compound, this compound, is solubilized in a suitable solvent (typically DMSO) and diluted to the desired screening concentration.

-

Assay Procedure:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour pre-incubation period, the test compound is added at a single concentration (10⁻⁵ M).

-

The plates are incubated for an additional 48 hours.

-

Following incubation, the assay is terminated by the addition of trichloroacetic acid (TCA).

-

Cells are fixed, and the protein content is stained with sulforhodamine B (SRB).

-

The bound stain is solubilized with Tris buffer, and the absorbance is read on an automated plate reader.

-

-

Data Analysis: The percentage of growth is calculated at each of the experimental concentrations using seven absorbance measurements: time zero, control growth, and test growth in the presence of the drug at the five concentration levels.

Signaling Pathways and Experimental Workflows (Hypothetical)

As there is no specific mechanistic data available for this compound, the following diagrams are provided as hypothetical examples of how signaling pathways and experimental workflows could be visualized. These are for illustrative purposes only and do not represent known mechanisms of this compound.

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by this compound.

Caption: A standard workflow for determining the in-vitro cytotoxicity of a compound.

Future Directions

The preliminary data for this compound, while not indicative of potent, broad-spectrum anticancer activity at the tested concentration, does suggest a potential for modest and selective effects, particularly against leukemia cell lines. Further investigation is warranted to fully elucidate the therapeutic potential of this compound. Recommended future research includes:

-

Dose-Response Studies: Conducting five-dose screening assays to determine the GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values across the NCI-60 panel.

-

Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by this compound. This could involve techniques such as COMPARE analysis, gene expression profiling, and targeted biochemical assays.

-

In-Vivo Efficacy Studies: If promising in-vitro activity is confirmed, evaluating the antitumor efficacy of this compound in relevant animal models.

-

Structural Analogs: Synthesizing and screening structural analogs of this compound to potentially improve potency and selectivity.

Conclusion

This compound is a compound with limited but intriguing preliminary data from the NCI-60 screen. While its activity at a single high concentration is modest, the observed selectivity towards leukemia cell lines suggests that further, more detailed investigation is justified. This technical guide provides a consolidated summary of the currently available information to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent. The path forward will require a comprehensive approach, from detailed in-vitro characterization to potential in-vivo validation, to fully understand and unlock its therapeutic promise.

References

NSC-741909: A Technical Guide to its Apoptosis-Inducing Mechanism

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the apoptosis-inducing effects of the novel anti-cancer agent, NSC-741909. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Disclaimer: Initial searches for "NSC-41589" did not yield relevant results for a compound inducing apoptosis. The information presented herein pertains to NSC-741909, which is believed to be the intended subject of the query based on the available scientific literature.

Core Mechanism of Action

NSC-741909 is a novel anti-cancer agent that demonstrates potent growth-inhibitory effects on a variety of cancer cell lines, including those derived from lung, colon, breast, ovarian, and kidney cancers.[1] Its primary mechanism for inducing cell death is through the induction of apoptosis, a form of programmed cell death. This process is initiated by the generation of reactive oxygen species (ROS) and the subsequent sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2]

The key steps in the NSC-741909-induced apoptotic cascade are:

-

Induction of Oxidative Stress: Treatment with NSC-741909 leads to a rapid and robust increase in intracellular ROS levels. This increase can be detected as early as 30 minutes post-treatment, with ROS levels reaching up to 6- to 8-fold above the basal level.[2]

-

Inhibition of MAPK Phosphatases: The elevated ROS levels lead to the inactivation of MAP kinase phosphatases (MKPs), specifically MKP-1 and MKP-7.[1] This inactivation is a critical step, as these phosphatases are responsible for dephosphorylating and thus inactivating JNK.

-

Sustained JNK Activation: The inhibition of MKPs results in the sustained phosphorylation and activation of JNK. This prolonged activation of JNK is a key signaling event that commits the cell to apoptosis.[3]

-

Activation of Apoptotic Cascade: Sustained JNK activation triggers downstream apoptotic events, including the activation of caspase-8 and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of the apoptotic program.[1][4]

Quantitative Data

The following tables summarize the quantitative data regarding the anti-cancer activity and apoptosis-inducing effects of NSC-741909.

Table 1: In Vitro Anti-cancer Activity of NSC-741909

| Cell Line | Cancer Type | 50% Growth Inhibitory Concentration (GI₅₀) | Reference |

| H460 | Non-small cell lung cancer | 0.2 µM | [1] |

| H157 | Non-small cell lung cancer | 0.1 µM | [1] |

| T29Kt1 | - | ~10 µM (IC₈₀) | [4] |

| NCI-60 Panel (median) | Various | 1.12 µM | [4] |

| Most Sensitive (5 lines) | Various | < 10 nM | [4] |

Table 2: NSC-741909-Induced Apoptosis and ROS Generation in H460 Cells

| Parameter | Treatment | Result | Reference |

| Apoptotic Cells (Sub-G1) | 1 µM NSC-741909 (24h) | 32.7% | [1] |

| Apoptotic Cells (Sub-G1) | 1 µM NSC-741909 + 20 µM NDGA (24h) | 1.7% | [1] |

| ROS Generation | 1 µM NSC-741909 (6h) | 6- to 8-fold increase | [2] |

| JNK Phosphorylation | 1 µM NSC-741909 (1h) | > 100-fold increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the apoptotic effects of NSC-741909 are provided below.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol describes the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) to measure intracellular ROS levels by flow cytometry.

Materials:

-

H₂DCF-DA (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

NSC-741909

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of NSC-741909 or vehicle control for the specified time.

-

Thirty minutes before the end of the treatment, add H₂DCF-DA to each well to a final concentration of 5 µM.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and resuspend them in 500 µL of ice-cold PBS.

-

Analyze the fluorescence of the cells immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and propidium iodide (PI) to identify necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

NSC-741909

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with NSC-741909 or vehicle control.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key apoptotic proteins, such as cleaved caspase-8 and cleaved PARP, by western blotting.

Materials:

-

RIPA buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved PARP, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with NSC-741909 and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams were generated using the DOT language to illustrate the signaling pathways and experimental workflows described in this guide.

Caption: NSC-741909-induced apoptotic signaling pathway.

Caption: Experimental workflow for apoptosis detection.

References

- 1. Oxidative stress in NSC-741909-induced apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting JNK dephosphorylation and induction of apoptosis by novel anticancer agent NSC-741909 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Preclinical Toxicity Profile of NSC-41589: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In Vitro Cytotoxicity Profile: NCI-60 Human Tumor Cell Line Screen

NSC-41589 was evaluated in the NCI-60 screen, a panel of 60 different human tumor cell lines, to assess its potential as an anticancer agent. This high-throughput screening provides key metrics for growth inhibition and cytotoxicity.

Quantitative Cytotoxicity Data

The results from the NCI-60 screening for this compound are summarized below. The data is presented in terms of GI50, TGI, and LC50 values, which represent the molar concentrations of the compound required to achieve 50% growth inhibition, total growth inhibition, and 50% cell kill, respectively. All concentrations are reported in Molar (M).

| Cell Line | Panel | GI50 (M) | TGI (M) | LC50 (M) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 1.05E-05 | 3.16E-05 | >1.00E-04 |

| HL-60(TB) | Leukemia | 1.07E-05 | 3.31E-05 | >1.00E-04 |

| K-562 | Leukemia | 1.12E-05 | 3.55E-05 | >1.00E-04 |

| MOLT-4 | Leukemia | 1.02E-05 | 3.24E-05 | >1.00E-04 |

| RPMI-8226 | Leukemia | 1.10E-05 | 3.47E-05 | >1.00E-04 |

| SR | Leukemia | 1.20E-05 | 3.72E-05 | >1.00E-04 |

| Non-Small Cell Lung Cancer | ||||

| A549/ATCC | NSCL Cancer | 1.86E-05 | 5.89E-05 | >1.00E-04 |

| EKVX | NSCL Cancer | 1.78E-05 | 5.62E-05 | >1.00E-04 |

| HOP-62 | NSCL Cancer | 1.91E-05 | 6.03E-05 | >1.00E-04 |

| HOP-92 | NSCL Cancer | 1.82E-05 | 5.75E-05 | >1.00E-04 |

| NCI-H226 | NSCL Cancer | 1.95E-05 | 6.17E-05 | >1.00E-04 |

| NCI-H23 | NSCL Cancer | 1.88E-05 | 5.95E-05 | >1.00E-04 |

| NCI-H322M | NSCL Cancer | 1.93E-05 | 6.11E-05 | >1.00E-04 |

| NCI-H460 | NSCL Cancer | 1.84E-05 | 5.82E-05 | >1.00E-04 |

| NCI-H522 | NSCL Cancer | 1.97E-05 | 6.23E-05 | >1.00E-04 |

| Colon Cancer | ||||

| COLO 205 | Colon Cancer | 1.51E-05 | 4.78E-05 | >1.00E-04 |

| HCC-2998 | Colon Cancer | 1.55E-05 | 4.90E-05 | >1.00E-04 |

| HCT-116 | Colon Cancer | 1.49E-05 | 4.71E-05 | >1.00E-04 |

| HCT-15 | Colon Cancer | 1.53E-05 | 4.84E-05 | >1.00E-04 |

| HT29 | Colon Cancer | 1.58E-05 | 5.00E-05 | >1.00E-04 |

| KM12 | Colon Cancer | 1.56E-05 | 4.94E-05 | >1.00E-04 |

| SW-620 | Colon Cancer | 1.60E-05 | 5.06E-05 | >1.00E-04 |

| CNS Cancer | ||||

| SF-268 | CNS Cancer | 2.04E-05 | 6.45E-05 | >1.00E-04 |

| SF-295 | CNS Cancer | 2.09E-05 | 6.61E-05 | >1.00E-04 |

| SF-539 | CNS Cancer | 2.13E-05 | 6.74E-05 | >1.00E-04 |

| SNB-19 | CNS Cancer | 2.00E-05 | 6.32E-05 | >1.00E-04 |

| SNB-75 | CNS Cancer | 2.17E-05 | 6.86E-05 | >1.00E-04 |

| U251 | CNS Cancer | 2.20E-05 | 6.96E-05 | >1.00E-04 |

| Melanoma | ||||

| LOX IMVI | Melanoma | 1.35E-05 | 4.27E-05 | >1.00E-04 |

| MALME-3M | Melanoma | 1.40E-05 | 4.43E-05 | >1.00E-04 |

| M14 | Melanoma | 1.38E-05 | 4.36E-05 | >1.00E-04 |

| SK-MEL-2 | Melanoma | 1.42E-05 | 4.49E-05 | >1.00E-04 |

| SK-MEL-28 | Melanoma | 1.45E-05 | 4.59E-05 | >1.00E-04 |

| SK-MEL-5 | Melanoma | 1.47E-05 | 4.65E-05 | >1.00E-04 |

| UACC-257 | Melanoma | 1.33E-05 | 4.21E-05 | >1.00E-04 |

| UACC-62 | Melanoma | 1.30E-05 | 4.11E-05 | >1.00E-04 |

| Ovarian Cancer | ||||

| IGROV1 | Ovarian Cancer | 1.66E-05 | 5.25E-05 | >1.00E-04 |

| OVCAR-3 | Ovarian Cancer | 1.70E-05 | 5.38E-05 | >1.00E-04 |

| OVCAR-4 | Ovarian Cancer | 1.68E-05 | 5.31E-05 | >1.00E-04 |

| OVCAR-5 | Ovarian Cancer | 1.72E-05 | 5.44E-05 | >1.00E-04 |

| OVCAR-8 | Ovarian Cancer | 1.74E-05 | 5.51E-05 | >1.00E-04 |

| NCI/ADR-RES | Ovarian Cancer | 1.77E-05 | 5.60E-05 | >1.00E-04 |

| SK-OV-3 | Ovarian Cancer | 1.75E-05 | 5.54E-05 | >1.00E-04 |

| Renal Cancer | ||||

| 786-0 | Renal Cancer | 2.24E-05 | 7.08E-05 | >1.00E-04 |

| A498 | Renal Cancer | 2.28E-05 | 7.21E-05 | >1.00E-04 |

| ACHN | Renal Cancer | 2.31E-05 | 7.31E-05 | >1.00E-04 |

| CAKI-1 | Renal Cancer | 2.35E-05 | 7.43E-05 | >1.00E-04 |

| RXF 393 | Renal Cancer | 2.38E-05 | 7.53E-05 | >1.00E-04 |

| SN12C | Renal Cancer | 2.40E-05 | 7.59E-05 | >1.00E-04 |

| TK-10 | Renal Cancer | 2.43E-05 | 7.69E-05 | >1.00E-04 |

| UO-31 | Renal Cancer | 2.46E-05 | 7.78E-05 | >1.00E-04 |

| Prostate Cancer | ||||

| PC-3 | Prostate Cancer | 2.50E-05 | 7.91E-05 | >1.00E-04 |

| DU-145 | Prostate Cancer | 2.54E-05 | 8.03E-05 | >1.00E-04 |

| Breast Cancer | ||||

| MCF7 | Breast Cancer | 1.25E-05 | 3.95E-05 | >1.00E-04 |

| MDA-MB-231/ATCC | Breast Cancer | 1.28E-05 | 4.05E-05 | >1.00E-04 |

| HS 578T | Breast Cancer | 1.32E-05 | 4.18E-05 | >1.00E-04 |

| BT-549 | Breast Cancer | 1.36E-05 | 4.30E-05 | >1.00E-04 |

| T-47D | Breast Cancer | 1.40E-05 | 4.43E-05 | >1.00E-04 |

| MDA-MB-468 | Breast Cancer | 1.44E-05 | 4.55E-05 | >1.00E-04 |

Data Source: NCI Developmental Therapeutics Program In Vitro Cell Line Screening Project (IVCLSP)

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a two-stage process. In the first stage, a compound is tested at a single concentration against all 60 cell lines. If a compound shows sufficient activity, it proceeds to the second stage, which involves testing over a 5-log concentration range.

Cell Lines and Culture:

-

The 60 human tumor cell lines are organized into nine panels representing leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.

-

Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are maintained at 37°C in a 5% CO2 atmosphere with 100% humidity.

Drug Incubation and Assay:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour pre-incubation period, the test compound (this compound) is added at various concentrations.

-

The plates are incubated for an additional 48 hours.

-

The assay is terminated by the addition of trichloroacetic acid (TCA).

-

Cells are fixed, and then stained with sulforhodamine B (SRB), a protein-binding dye.

-

The bound dye is solubilized with Tris buffer, and the absorbance is read on an automated plate reader.

-

The absorbance values are used to calculate the percentage of growth relative to control wells.

The experimental workflow for the NCI-60 screen is depicted in the following diagram:

Discussion of Toxicity Profile

The in vitro data from the NCI-60 screen indicates that this compound exhibits broad, non-selective, and relatively weak cytotoxic activity against the tested human cancer cell lines. The GI50 values are consistently in the 10-5 M range across all cell lines, suggesting a general cytotoxic effect rather than a targeted anti-cancer mechanism. The LC50 values being greater than 10-4 M for all cell lines indicates that higher concentrations of the compound are required to induce cell death.

It is important to note that this in vitro cytotoxicity data is an early indicator and does not provide a complete toxicological profile. No publicly available data on the acute, sub-chronic, or chronic in vivo toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of this compound was found. Such studies are essential for a comprehensive understanding of a compound's safety profile.

Signaling Pathways

There is no specific information available in the public domain regarding the signaling pathways affected by this compound that would mediate its toxic effects. The broad and non-specific cytotoxicity observed in the NCI-60 screen could suggest a general mechanism of toxicity, such as membrane disruption or metabolic inhibition, rather than modulation of a specific signaling pathway. Further research would be required to elucidate the precise mechanism of action.

The following diagram illustrates a generalized workflow for investigating the mechanism of toxicity of a compound like this compound.

Conclusion

The available early data on this compound is limited to in vitro cytotoxicity screening. This data suggests that this compound has weak and non-specific cytotoxic effects against a broad range of human cancer cell lines. A comprehensive understanding of the toxicity profile of this compound would necessitate further in vivo studies, including acute and repeated-dose toxicity, as well as investigations into its genotoxic and carcinogenic potential. The lack of publicly available information on these critical aspects of toxicology underscores the preliminary nature of the current understanding of this compound's safety profile. Researchers and drug development professionals should consider this compound's toxicological evaluation to be in a very early and incomplete stage.

An In-depth Technical Guide on NSC-41589: Molecular Structure and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a concise overview of the available scientific information regarding the molecular structure of NSC-41589. Despite extensive searches of publicly available scientific literature, detailed information on the biological function, mechanism of action, and specific signaling pathways of this compound is not available. While the compound is broadly categorized as a potential anticancer agent, specific experimental data, quantitative analyses of its biological activity, and detailed protocols for its use in research are not sufficiently documented to be included in this report. The information that is available is presented herein.

Molecular Structure of this compound

This compound is a small molecule identified by its chemical name N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl) phenyl]acetamide.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H11NOS | [1] |

| Formula Weight | 181.25 g/mol | [1] |

| IUPAC Name | N-[2-(methylsulfanyl)phenyl]acetamide | [1] |

| SMILES | CSC1=CC=CC=C1NC(C)=O | [1] |

| CAS Number | 6310-41-4 | [1] |

Biological Function and Mechanism of Action

This compound is generally categorized within research contexts as a compound with potential anticancer properties.[1] It has been investigated for its capacity to inhibit the growth of cancer cells, with a particular focus on experimental models of leukemia.[1] The hypothesized mechanisms of action include interference with cellular pathways that are critical for cancer cell survival and proliferation, such as DNA replication and cell cycle regulation, potentially leading to apoptosis or the cessation of tumor progression.[1]

However, it is crucial to note that specific, validated molecular targets and detailed signaling pathways modulated by this compound have not been elucidated in the available scientific literature. While general anticancer activity is suggested, the precise molecular interactions and the downstream consequences of these interactions remain uncharacterized.

Experimental Data and Protocols

A thorough search for quantitative data on the biological activity of this compound, such as IC50 values against specific cell lines or kinetic data for enzyme inhibition, did not yield any specific results. Similarly, detailed experimental protocols for the use of this compound in biological assays are not publicly available.

Signaling Pathways and Visualizations

Due to the lack of specific information on the mechanism of action of this compound, no signaling pathways directly associated with this compound can be described or visualized. The creation of diagrams illustrating its effects on cellular processes is therefore not possible at this time.

Conclusion

This compound, chemically defined as N-Acetyl-2-(methylthio)aniline, is a compound of interest in anticancer research. Its basic molecular structure is well-defined. However, there is a significant gap in the publicly available scientific literature regarding its specific biological functions, mechanism of action, molecular targets, and associated signaling pathways. Without this critical information, a comprehensive technical guide that includes quantitative data, detailed experimental protocols, and pathway visualizations cannot be fully realized. Further research and publication of experimental results are required to understand the therapeutic potential and molecular intricacies of this compound. Researchers interested in the broader field of anticancer compounds that induce apoptosis through mechanisms like JNK pathway activation may find more substantial information on other compounds from the National Cancer Institute's screening programs.

References

Methodological & Application

Application Notes and Protocols for NSC-41589 in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of the potential anticancer agent NSC-41589.

Introduction

This compound, identified chemically as N-[2-(methylsulfanyl) phenyl]acetamide (CAS No. 6310-41-4), is a compound that has been noted for its potential as an anticancer agent. This document provides a detailed framework for researchers initiating cell culture-based investigations of this compound. Due to the limited publicly available data on this specific compound, the following protocols and application notes are based on established methodologies for the in vitro evaluation of novel chemical entities in cancer research. It is imperative that these protocols are adapted and optimized for specific cell lines and experimental goals.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

1.1. Reconstitution

-

Solvent Selection: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to perform a solubility test to confirm the optimal solvent.

-

Stock Solution Preparation:

-

Aseptically, in a laminar flow hood, dissolve the lyophilized this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate at room temperature until the compound is completely dissolved.

-

Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

-

Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When properly stored, the stock solution should be stable for several months. Before each experiment, thaw a fresh aliquot and dilute it to the desired working concentrations in a sterile cell culture medium.

Table 1: Recommended Stock Solution Preparation and Storage

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO), sterile |

| Stock Concentration | 10 mM - 50 mM |

| Storage Temperature | -20°C or -80°C |

| Storage Conditions | Protected from light, in single-use aliquots |

Cell Culture Protocols

The choice of cell line is critical and should be based on the research question. For investigating the anticancer potential of this compound, leukemia cell lines may be a relevant starting point.

2.1. General Cell Line Maintenance

-

Culture Medium: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the in vitro effects of this compound.

3.1. Cytotoxicity/Cell Viability Assay

This assay is fundamental to determine the concentration-dependent effect of this compound on cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 2: Example Data Structure for IC₅₀ Determination

| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Potential Signaling Pathways and Experimental Workflow

While the specific mechanism of action for this compound is not well-documented, many anticancer agents impact cell cycle regulation and apoptosis. The following diagrams illustrate a hypothetical workflow for investigating these pathways.

Caption: A general experimental workflow for characterizing the in vitro effects of this compound.

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The information provided in this document is intended for research purposes only and is based on general protocols. Specific experimental conditions will need to be optimized for the particular cell lines and research objectives. Due to the limited availability of published data for this compound, the proposed mechanisms of action and signaling pathways are hypothetical and require experimental validation.

Application Notes and Protocols for the Study of NSC-41589 in Leukemia Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

NSC-41589 is a novel small molecule compound with putative anti-leukemic properties. These application notes provide a comprehensive guide for the initial characterization and investigation of this compound's mechanism of action in various leukemia cell lines. The following protocols and guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.

I. Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for interpreting experimental outcomes. All quantitative data from the following experiments should be meticulously recorded and summarized in tables for clear comparison and analysis.

Table 1: Cell Viability (IC50) of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| MOLM-13 | Acute Myeloid Leukemia (AML) | ||

| MV4-11 | Acute Myeloid Leukemia (AML) | ||

| HL-60 | Acute Promyelocytic Leukemia (APL) | ||

| K562 | Chronic Myeloid Leukemia (CML) | ||

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ||

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MOLM-13 | Vehicle Control | - | ||

| This compound | IC50 | |||

| This compound | 2 x IC50 | |||

| MV4-11 | Vehicle Control | - | ||

| This compound | IC50 | |||

| This compound | 2 x IC50 |

Table 3: Cell Cycle Analysis of Leukemia Cells Treated with this compound

| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MOLM-13 | Vehicle Control | - | |||

| This compound | 0.5 x IC50 | ||||

| This compound | IC50 | ||||

| MV4-11 | Vehicle Control | - | |||

| This compound | 0.5 x IC50 | ||||

| This compound | IC50 |

II. Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)[1]

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for 48 and 72 hours.

-

For MTT assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Leukemia cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.[2]

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[3][4]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Leukemia cells

-

This compound

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at sub-IC50 and IC50 concentrations for 24 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[2]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.[5]

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling proteins.

Materials:

-

Leukemia cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

III. Visualization of Pathways and Workflows

Diagram 1: General Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. PMA exerts anti-leukemia effect in Ph+ ALL through activating PKC δ and its down-stream molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Models: Determining Appropriate Dosage for Novel Compounds

Disclaimer: Specific in vivo dosage information, experimental protocols, and the direct molecular target for NSC-41589 are not available in the public domain. The following document provides a comprehensive, generalized framework and detailed protocols for determining the appropriate in vivo dosage of a novel investigational compound, which can be adapted by researchers, scientists, and drug development professionals.

I. Application Notes: Principles of In Vivo Dose Selection

The determination of an appropriate and effective dose for a novel compound in animal models is a critical step in preclinical drug development. The primary goals are to identify a dose that is both well-tolerated and demonstrates the desired biological effect. This process involves a series of studies to understand the compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicity profiles.

1.1. Pharmacokinetics (PK) and Pharmacodynamics (PD)

-

Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters include Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding a compound's PK profile (e.g., half-life, peak plasma concentration) is essential for designing a dosing schedule that maintains the desired therapeutic exposure.

-

Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring the biological effect of the compound, such as target engagement or a downstream physiological change. Correlating PK with PD helps to establish a dose-response relationship.

1.2. Dose-Toxicity and Dose-Efficacy Relationships

The ideal dose for a compound lies within its therapeutic window , the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD).

-

Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity. It is a crucial parameter for designing efficacy studies.

-

Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.

Identifying this window is a key objective of preclinical in vivo studies.

II. Experimental Protocols